molecular formula C5H11NO B596212 3-Amino-1-methylcyclobutan-1-ol CAS No. 1363381-58-1

3-Amino-1-methylcyclobutan-1-ol

Cat. No. B596212
CAS RN: 1363381-58-1
M. Wt: 101.149
InChI Key: FAAHPGXMUSQMLD-UHFFFAOYSA-N
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Description

3-Amino-1-methylcyclobutan-1-ol is a cyclic amino alcohol compound . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various tools and techniques . For instance, ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 156.4±33.0 °C, and its predicted density is 1.076±0.06 g/cm3 . Its molecular formula is C5H11NO, and its molecular weight is 101.15 g/mol .

Scientific Research Applications

  • Medicinal Chemistry Applications : Derivatives of cyclobutane, closely related to 3-Amino-1-methylcyclobutan-1-ol, have shown significant biological activity. For instance, 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole has demonstrated potent antibacterial effects (Sarı et al., 2002).

  • Synthesis of HIV Protease Inhibitors : Compounds related to this compound, such as (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, have been used in the synthesis of Nelfinavir, a crucial drug for AIDS treatment (Ikunaka et al., 2002).

  • Antagonist Activity at NMDA Receptor Sites : 1-Aminocyclobutanecarboxylic acid derivatives exhibit potent and selective antagonist activity at NMDA receptor sites and have shown anticonvulsant activity (Gaoni et al., 1994).

  • Cancer Imaging with PET Radiotracers : Derivatives like Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid have been used as PET tracers for visualizing prostate cancer, helping to clarify the transport mechanism in cancer cells (Okudaira et al., 2011).

  • Synthesis of VLA-4 Antagonists : Novel series of 3-aminocyclobut-2-en-1-ones, resembling this compound, have been synthesized and shown to be potent antagonists of VLA-4 (Brand et al., 2003).

  • Conformational Properties for Molecular Dynamics Simulations : Studies on the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid derivatives aid in developing force-field parameters for molecular dynamics simulations (Casanovas et al., 2006).

  • Diagnostic Imaging in Prostate and Other Cancers : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid has been explored for its potential in diagnostic imaging in prostate and other cancers, helping to distinguish between physiologic and pathologic uptake patterns (Schuster et al., 2014).

properties

IUPAC Name

3-amino-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHPGXMUSQMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737925
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-26-3
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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